3-Hydroxyisoxazole-4-carboxylic acid

説明

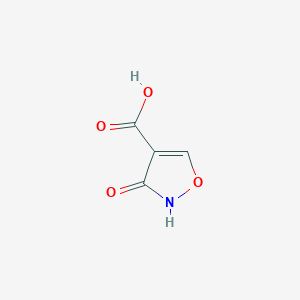

3-ヒドロキシイソキサゾール-4-カルボン酸は、イソキサゾール類に属する有機化合物です。 イソキサゾール類は、環状位置1と2にそれぞれ1個の酸素原子と窒素原子を持つ5員環芳香族系を特徴とする複素環式化合物です .

2. 製法

合成経路と反応条件: 3-ヒドロキシイソキサゾール-4-カルボン酸の合成は、通常、アルカリの存在下、カルボン酸のβ-ケトエステルとヒドロキシルアミンを縮合させる方法で行われます . この方法は、3-ヒドロキシイソキサゾールを中程度から高収率で製造することを可能にします . 別の一般的な方法は、双極子親電子剤としてのニトリルオキシドと双極子求核剤としてのアルキンを用いた(3 + 2)環状付加反応です .

工業的製法: 3-ヒドロキシイソキサゾール-4-カルボン酸の工業的製法では、金属触媒反応に伴う高コスト、低存在量、毒性、および大量の廃棄物生成などの欠点を回避するため、多くの場合、金属フリーの合成経路が用いられています . これらの環境に優しい合成戦略は、大規模生産にとって重要です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisoxazole-4-Carboxylic Acid typically involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali . This method allows for the production of 3-hydroxyisoxazoles in moderate to high yields . Another common method involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole .

Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, and significant waste generation . These eco-friendly synthetic strategies are crucial for large-scale production .

化学反応の分析

反応の種類: 3-ヒドロキシイソキサゾール-4-カルボン酸は、酸化、還元、置換など、さまざまな化学反応を起こします . イソキサゾール環中の不安定なN-O結合の存在により、カルボニル化合物のさまざまな1,3-二官能性誘導体が開裂および生成されます .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、ヒドロキシルアミン、β-ケトエステル、アルカリ、およびニトリルオキシドが含まれます . 反応条件は、通常、中程度の温度とエタノールや水などの溶媒の使用を伴います .

主な生成物: これらの反応から生成される主な生成物には、医薬品やその他の生物活性化合物の合成における貴重な中間体となるさまざまな官能化イソキサゾール誘導体があります .

4. 科学研究での応用

3-ヒドロキシイソキサゾール-4-カルボン酸は、幅広い科学研究で応用されています:

科学的研究の応用

Medicinal Chemistry

HICA is being investigated for its therapeutic potential in several areas:

- Anticancer Activity : Research indicates that HICA may exhibit anticancer properties, potentially through mechanisms involving enzyme inhibition or modulation of signaling pathways associated with tumor growth and metastasis. Its structural characteristics allow it to interact with specific molecular targets, making it a candidate for drug development aimed at cancer treatment.

- Anti-inflammatory Effects : HICA has shown promise in reducing inflammation, which is a critical factor in numerous chronic diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders.

- Antimicrobial Properties : Preliminary studies suggest that HICA might possess antimicrobial activities, which could be beneficial in developing new antibiotics or treatments for infections resistant to current therapies.

Biological Research

In biological research, HICA serves as a valuable tool:

- Enzyme Inhibition Studies : The compound is utilized to study enzyme interactions and inhibition mechanisms. Its ability to mimic certain biological substrates makes it an effective probe in biochemical assays aimed at understanding metabolic pathways .

- Bioisosterism : HICA is considered a bioisostere of carboxylic acids, which are prevalent in many drugs. This property allows it to be used in drug design to improve pharmacokinetic properties while maintaining biological activity. For instance, modifications of carboxylic acid functionalities with HICA derivatives have led to compounds with enhanced efficacy and reduced toxicity .

Industrial Applications

HICA is also explored for its utility in industrial settings:

- Synthesis of Complex Organic Molecules : The compound acts as an intermediate in the synthesis of various heterocyclic compounds, which are essential building blocks in pharmaceuticals and agrochemicals. Its versatility allows chemists to create diverse derivatives that can lead to new materials with tailored properties .

- Material Science : The unique chemical properties of HICA enable its use in developing novel materials, including polymers and coatings that require specific mechanical or thermal characteristics.

Case Studies and Research Findings

Several studies have documented the applications of HICA:

作用機序

3-ヒドロキシイソキサゾール-4-カルボン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています . たとえば、マラリアの原因となる寄生虫であるマラリア原虫のL-乳酸脱水素酵素を阻害することが示されています . この化合物の効果は、特定の生化学的経路の調節を通じて媒介され、目的の治療効果をもたらします .

類似化合物:

- イソキサゾール

- 3,5-二置換イソキサゾール

- 2,1-ベンゾイソキサゾール

比較: 他のイソキサゾール誘導体と比較して、3-ヒドロキシイソキサゾール-4-カルボン酸は、その特定の置換パターンにより、独自の化学的および生物学的特性を有しています . さまざまな生物学的標的と安定な複合体を形成する能力により、創薬開発において貴重な化合物となっています .

類似化合物との比較

- Isoxazole

- 3,5-Disubstituted Isoxazoles

- 2,1-Benzisoxazoles

Comparison: Compared to other isoxazole derivatives, 3-Hydroxyisoxazole-4-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development .

生物活性

3-Hydroxyisoxazole-4-carboxylic acid (3-HICA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

3-HICA belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

The compound features a hydroxyl group at the 3-position and a carboxylic acid at the 4-position, which are critical for its biological interactions. The pKa values of compounds in this class typically range from 4 to 5, indicating their acidic nature and potential interactions with biological macromolecules .

Mechanisms of Biological Activity

3-HICA exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes. Notable mechanisms include:

- GABA Receptor Modulation : Research has shown that derivatives of isoxazole can act as potent agonists or antagonists at GABA receptors, particularly GABA_B receptors. This modulation can influence neurotransmission, making it a candidate for treating neurological disorders .

- Antimicrobial Activity : Studies have indicated that compounds similar to 3-HICA can exhibit antimicrobial properties against resistant strains like Staphylococcus aureus (MRSA). The mechanism involves binding to bacterial proteins, disrupting cellular functions, and inhibiting biofilm formation .

Therapeutic Applications

Given its biological activity, 3-HICA has potential applications in various therapeutic areas:

- Neurological Disorders : Due to its interaction with GABA receptors, 3-HICA could be explored for conditions such as anxiety, epilepsy, and other neuropsychiatric disorders.

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing treatments for infections caused by resistant bacteria. The ability to inhibit biofilm formation enhances its therapeutic profile against chronic infections .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 3-HICA on GABA_B receptor activity. Results indicated that the compound significantly reduced neuronal excitability in vitro, suggesting its potential as an anxiolytic agent. The IC50 values for receptor activation were comparable to known GABA_B agonists .

Case Study 2: Antimicrobial Efficacy Against MRSA

In vitro assays demonstrated that 3-HICA exhibited a minimum inhibitory concentration (MIC) of 0.64 µg/mL against MRSA strains. Molecular docking studies confirmed strong binding affinity to MRSA proteins involved in cell wall synthesis, supporting its role as an effective antimicrobial agent .

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50/MIC Value |

|---|---|---|

| GABA_B Receptor Agonist | Modulation of neurotransmission | IC50 ~ 0.0024 µM |

| Antimicrobial Activity | Inhibition of MRSA | MIC = 0.64 µg/mL |

| Biofilm Inhibition | Disruption of biofilm formation | 100% biomass inhibition |

特性

IUPAC Name |

3-oxo-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3-2(4(7)8)1-9-5-3/h1H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPHBZYAQYOJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332285 | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178316-78-4 | |

| Record name | 2,3-Dihydro-3-oxo-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。